molecular formula C5H3BrClF3N2O2S B2705601 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1946817-47-5

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2705601
CAS No.: 1946817-47-5
M. Wt: 327.5
InChI Key: DUMZZMUAQLOONZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by the presence of bromine, trifluoroethyl, pyrazole, and sulfonyl chloride functional groups. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoroethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The bromine atom on the pyrazole ring can participate in further electrophilic substitution reactions.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions with amines.

    Brominated Derivatives: Resulting from further electrophilic substitution on the pyrazole ring.

    Reduced Sulfonyl Compounds: Formed from reduction reactions.

Scientific Research Applications

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group, which can covalently modify proteins and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.

    5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the bromine atom on the pyrazole ring.

Uniqueness

The presence of both the bromine atom and the trifluoroethyl group in 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride imparts unique reactivity and properties compared to its analogs. This combination allows for specific interactions and modifications in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-11-12(4)2-5(8,9)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMZZMUAQLOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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